molecular formula C22H19N3O3 B4321056 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide

Cat. No.: B4321056
M. Wt: 373.4 g/mol
InChI Key: VGNKTFQROIEKHL-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the naphthyloxy group. One common synthetic route is as follows:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Naphthyloxy Group: The naphthyloxy group can be introduced through a nucleophilic substitution reaction, where a naphthol derivative reacts with an acyl chloride or an ester in the presence of a base, such as pyridine or triethylamine.

    Final Coupling Step: The final step involves coupling the oxadiazole-containing intermediate with the naphthyloxy-containing intermediate using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide can be compared with other similar compounds, such as:

    N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthyloxy group.

    N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-thiophenoxy)acetamide: Similar structure but with a thiophenoxy group instead of a naphthyloxy group.

Properties

IUPAC Name

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-11-18(22-23-15(2)28-25-22)8-10-20(14)24-21(26)13-27-19-9-7-16-5-3-4-6-17(16)12-19/h3-12H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNKTFQROIEKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide
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N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide
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N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide
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N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide
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N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide
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N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide

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